Tolbutamide appears as white crystals. (NTP, 1992) Tolbutamide is an N-sulfonylurea that consists of 1-butylurea having a tosyl group attached at the 3-position. It has a role as a hypoglycemic agent, a potassium channel blocker, a human metabolite and an insulin secretagogue. Tolbutamide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It is structurally similar to acetohexamide, chlorpropamide and tolazamide and belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating β cells of the pancreas to release insulin. Sulfonylureas increase both basal insulin secretion and meal-stimulated insulin release. Medications in this class differ in their dose, rate of absorption, duration of action, route of elimination and binding site on their target pancreatic β cell receptor. Sulfonylureas also increase peripheral glucose utilization, decrease hepatic gluconeogenesis and may increase the number and sensitivity of insulin receptors. Sulfonylureas are associated with weight gain, though less so than insulin. Due to their mechanism of action, sulfonylureas may cause hypoglycemia and require consistent food intake to decrease this risk. The risk of hypoglycemia is increased in elderly, debilitated and malnourished individuals. Tolbutamide appears to be metabolized in the liver. Tolbutamide and its metabolites are excreted in urine (75-85%) and feces. Tolbutamide is a Sulfonylurea. Tolbutamide is a natural product found in Homo sapiens with data available. Tolbutamide is a short-acting, first-generation sulfonylurea with hypoglycemic activity. Compared to second-generation sulfonylureas, tolbutamide is more likely to cause adverse effects, such as jaundice. This agent is rapidly metabolized by CYPC29. A sulphonylurea hypoglycemic agent with actions and uses similar to those of CHLORPROPAMIDE. (From Martindale, The Extra Pharmacopoeia, 30th ed, p290) See also: Tolbutamide Sodium (has salt form).
Molecular Structure Analysis
Tolbutamide undergoes various chemical reactions, primarily metabolic transformations. One significant reaction is its hydroxylation by cytochrome P450 (CYP) enzymes, particularly CYP2C9, in the liver. [, , , ] This reaction results in the formation of 4-hydroxytolbutamide, the major metabolite of Tolbutamide. [, ] This metabolic pathway is frequently studied in drug interaction research to assess the potential for metabolic inhibition or induction. [, ]
Mechanism of Action
Tolbutamide exerts its primary action by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on pancreatic β-cells. [, , , ] This binding inhibits the KATP channel, leading to membrane depolarization. [, ] The depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions into the β-cells. [, , ] The increased intracellular calcium concentration then initiates a cascade of events culminating in insulin secretion. [, , ]
Physical and Chemical Properties Analysis
Assessment of Insulin Secretion Capacity: Tolbutamide is widely used to evaluate insulin secretory capacity in both healthy individuals and diabetic patients. [, , ] Intravenous administration of Tolbutamide stimulates insulin release, allowing researchers to assess β-cell responsiveness and identify potential defects in insulin secretion. [, ]
Differentiation of Diabetes Subtypes: Comparing insulin responses to Tolbutamide and other secretagogues, such as glucose or calcium, helps distinguish between different forms of diabetes, such as focal and diffuse congenital hyperinsulinism. []
Study of Insulin Secretion Mechanisms: Researchers utilize Tolbutamide to elucidate the intricate mechanisms involved in insulin secretion from β-cells. [, , ] By manipulating Tolbutamide concentrations and observing subsequent insulin release patterns, researchers gain insights into the roles of various signaling pathways and regulatory factors. []
Probe Substrate for CYP2C9 Activity: Tolbutamide serves as a sensitive probe substrate for assessing the activity of CYP2C9, a key drug-metabolizing enzyme. [, ] This is particularly valuable in drug development to evaluate the potential for drug interactions.
Evaluation of Drug-Drug Interactions: Co-administration of Tolbutamide with other drugs helps researchers determine the potential for metabolic interactions. [, , ] Changes in Tolbutamide pharmacokinetics (e.g., clearance, half-life) in the presence of another drug indicate a potential interaction, which may have clinical implications for dosage adjustments or drug selection. []
Applications
Investigation of Glucose Homeostasis: Tolbutamide's effects on blood glucose levels in various animal models provide insights into the complex regulatory mechanisms governing glucose homeostasis. [, , ]
Study of Cellular Metabolism: Studies examining the impact of Tolbutamide on Tetrahymena metabolism have shed light on metabolic pathways and the potential influence of Tolbutamide on cellular energy production. []
Future Directions
Further Elucidation of KATP Channel Pharmacology: Investigating the precise molecular interactions between Tolbutamide and the KATP channel, including the role of intracellular magnesium ions, could provide a more comprehensive understanding of channel regulation. []
Personalized Medicine in Diabetes Management: Exploring the influence of genetic polymorphisms on Tolbutamide metabolism and efficacy could pave the way for personalized treatment strategies based on individual patient characteristics. []
Development of Advanced In Vitro Models: Utilizing innovative in vitro models, such as the Bio-PK metabolic system, could enhance the accuracy of predicting in vivo drug clearance and metabolic interactions involving Tolbutamide. []
Related Compounds
4-Hydroxytolbutamide
Compound Description: 4-Hydroxytolbutamide is the primary metabolite of Tolbutamide in humans. It is formed via CYP2C9-mediated hydroxylation of the parent compound. [, ] While 4-Hydroxytolbutamide possesses some hypoglycemic activity, it is considerably less potent than Tolbutamide. []
Relevance: The formation and subsequent elimination of 4-Hydroxytolbutamide are key pharmacokinetic parameters used to assess the activity and potential drug interactions of Tolbutamide. Several studies highlight that drugs inhibiting CYP2C9 can significantly increase Tolbutamide's half-life by decreasing the formation of 4-Hydroxytolbutamide. [, , ]
Carboxytolbutamide
Compound Description: Carboxytolbutamide is a minor metabolite of Tolbutamide, generated via CYP2C9-mediated oxidation. [] It exhibits negligible hypoglycemic activity compared to Tolbutamide. []
Relevance: While less important than 4-Hydroxytolbutamide, Carboxytolbutamide formation provides additional insight into Tolbutamide's metabolic pathways and potential inter-species differences in its metabolism. []
p-Tolylsulfonylurea
Compound Description: p-Tolylsulfonylurea is a metabolite of Tolbutamide primarily observed in dogs. [] Its formation involves a distinct metabolic pathway compared to 4-Hydroxytolbutamide and Carboxytolbutamide.
Relevance: The presence of p-Tolylsulfonylurea as a major metabolite in dogs, as opposed to humans, underscores the importance of considering species-specific metabolic differences when evaluating the pharmacokinetics and potential drug interactions of Tolbutamide. []
p-Tolylsulfonamide
Compound Description: p-Tolylsulfonamide is another metabolite of Tolbutamide detected in dogs and, interestingly, also identified in male rats but not female rats. [] Its formation pathway likely diverges from the primary routes observed in humans.
Relevance: The identification of p-Tolylsulfonamide as a sex-dependent metabolite in rats, in addition to its presence in dogs, further emphasizes the complexity of Tolbutamide metabolism and the potential influence of species and sex on its disposition. []
Glibenclamide
Compound Description: Glibenclamide is a second-generation sulfonylurea drug, like Tolbutamide, used in the treatment of type 2 diabetes. [, ] It acts by binding to and blocking KATP channels in pancreatic β-cells, leading to membrane depolarization and insulin secretion.
Relevance: Glibenclamide exhibits a higher binding affinity for the KATP channel compared to Tolbutamide. Studies investigating the structural determinants of sulfonylurea binding to KATP channels often use Glibenclamide as a comparator to Tolbutamide, due to their differing affinities. [, ]
Gliclazide
Compound Description: Gliclazide is another second-generation sulfonylurea drug with a similar mechanism of action to Tolbutamide and Glibenclamide. [] It is known to stimulate insulin secretion and exhibits some differences in its binding characteristics to the KATP channel compared to other sulfonylureas.
Relevance: Research comparing Gliclazide to Tolbutamide provides valuable insights into the structure-activity relationships of sulfonylureas and their interactions with the KATP channel. [, ] Additionally, these comparisons highlight potential differences in their pharmacodynamic and pharmacokinetic properties.
Relevance: Despite its withdrawal from many markets, Carbutamide remains relevant to understanding the history and evolution of sulfonylurea drugs. Studies comparing its metabolic effects to Tolbutamide helped elucidate the distinct pharmacological profiles of these compounds beyond their shared ability to stimulate insulin release. []
Relevance: Chlorpropamide serves as a key comparator to Tolbutamide in studies investigating the structure-activity relationships, pharmacokinetic profiles, and potential adverse effects of sulfonylurea drugs. [, , ] Understanding the differences between these two agents is crucial for clinicians making informed treatment decisions for patients with type 2 diabetes.
Diazoxide
Compound Description: Diazoxide, unlike Tolbutamide and other sulfonylureas, acts as a KATP channel opener. [] This action opposes the effects of Tolbutamide and results in hyperglycemia rather than hypoglycemia. Diazoxide is primarily used in the treatment of hypoglycemia caused by excessive insulin secretion.
Relevance: The opposing actions of Diazoxide and Tolbutamide on the KATP channel make it a valuable tool in dissecting the pharmacological properties of this channel and understanding the mechanisms underlying sulfonylurea-induced insulin secretion. [, ] Diazoxide is often used experimentally to counteract or reverse the effects of Tolbutamide.
Sulfaphenazole
Compound Description: Sulfaphenazole is a long-acting sulfonamide antibiotic known to inhibit CYP2C9 activity. [, ] Although not directly related to Tolbutamide in terms of its structure or therapeutic target, Sulfaphenazole plays a significant role in drug interaction studies involving Tolbutamide.
Relevance: Sulfaphenazole is frequently employed as a probe inhibitor in both in vitro and in vivo studies to assess the contribution of CYP2C9 to the metabolism of Tolbutamide and other drugs metabolized by this enzyme. [, ] Co-administration of Sulfaphenazole can significantly prolong the half-life of Tolbutamide by reducing its conversion to 4-Hydroxytolbutamide, potentially leading to increased drug exposure and an elevated risk of hypoglycemia. [, ]
40.6 [ug/mL] (The mean of the results at pH 7.4) less than 1 mg/mL at 61 °F (NTP, 1992) SOL IN ALC & CHLOROFORM; FREELY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER /SODIUM SALT/ DISSOLVES READILY IN AQ NAOH TO FORM SODIUM DERIV SOL IN ETHANOL, CHLOROFORM; FREELY IN DIMETHYL CARBONATE; INSOL IN WATER Sol in ethanol, ethyl ether, and chloroform. In water, 109 mg/l @ 37 °C 2.02e-01 g/L
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tolbutamide Sodium is the sodium salt form of tolbutamide, a short-acting, first-generation sulfonylurea with hypoglycemic activity. Compared to second-generation sulfonylureas, tolbutamide is more likely to cause adverse effects, such as jaundice. This agent is rapidly metabolized by CYPC29. See also: Tolbutamide (has active moiety).
Varlitinib Tosylate is the tosylate salt form of varlitinib, an orally bioavailable inhibitor of the epidermal growth factor receptor family with potential antineoplastic activity. Varlitinib selectively and reversibly binds to both EGFR (ErbB-1) and Her-2/neu (ErbB-2) and prevents their phosphorylation and activation, which may result in inhibition of the associated signal transduction pathways, inhibition of cellular proliferation and cell death. EGFR and Her-2 play important roles in cell proliferation and differentiation and are upregulated in various human tumor cell types. Due to the dual inhibition of both EGFR and Her-2, this agent may be therapeutically more effective than agents that inhibit EGFR or Her-2 alone.
NADPH oxidase inhibitor. Blocks PDGF-mediated NADPH activation and ROS production. Inhibits PMS-induced oxidative burst (IC50 = 2 μM, HeLa cells). Shows anti-ischemic effects ex vivo. VAS2870 is a selective inhibitor of the NADPH oxidases. Pre-incubation of rat vascular smooth muscle cells with VAS2870 abolishes platelet-derived growth factor-dependent chemotaxis without affecting cell cycle progression (IC50 = 10 µM). At low (2.8 mM), but not high (16.7 mM), concentrations of glucose, treatment with VAS2870 (20 µM) increases glucose-stimulated insulin secretion of rat pancreatic islets by 70%.5 It significantly reduces production of reactive oxygen species in mouse brain, rat vascular smooth muscle culture, and human umbilical vein endothelial cells. Treatment with VAS2870 pre- or post-ischemia is neuroprotective in mouse brain. VAS2870 inhibits vasculogenesis of mouse embryonic stem cell cultures and inhibits cell proliferation of rat hepatoma cells. VAS 2870 is a NADPH oxidase (Nox) inhibitor that enhances TGF-β-induced apoptosis of liver tumor cells.
VAS3947 is a selective inhibitor of NADPH oxidase activity in low micromolar concentrations, interfering neither with ROS detection nor with XOD or eNOS activities.
Variegatic acid is a natural inhibitor of β-hexosaminidase release and tumor necrosis factor (TNF)-α secretion from rat basophilic leukemia (RBL 2H3) cells, with IC50 values of 10.4 μM and 16.8 μM, respectively, also inhibiting PKC β1 activity with an IC50 value of 36.2 μM.
Peganine is a member of quinazolines. (3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol is a natural product found in Sida cordifolia, Anisotes trisulcus, and other organisms with data available.